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Introduction

Rebastinib (DCC-2036) is a potent, orally bioavailable "switch control” inhibitor of multiple
tyrosine kinases.[1][2] Unlike traditional ATP-competitive inhibitors, Rebastinib binds to the
switch control pocket of the kinase domain, stabilizing an inactive conformation.[1] This unique
mechanism allows it to overcome resistance mutations, such as the T315I gatekeeper mutation
in BCR-ABL1.[1][3] Rebastinib has demonstrated significant inhibitory activity against a range
of kinases implicated in various malignancies, including BCR-ABL, TIE2, FLT3, and members
of the SRC family.[2][3][4] These application notes provide detailed protocols for performing
biochemical and cell-based kinase inhibition assays to evaluate the efficacy of Rebastinib.

Target Kinases and IC50 Values

Rebastinib has been shown to inhibit a variety of kinases with high potency. The following
table summarizes the reported IC50 values for Rebastinib against key targets.
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Target Kinase IC50 (nM) Assay Type
c-ABL1 (unphosphorylated, . .
native) 0.7-0.8 Biochemical
Ea:S:)l (phosphorylated, 2 Biochemical
BCR-ABL1 (T315! mutant) 4-5 Biochemical
TIE2 0.058 - 6 Biochemical
FLT3 2 Biochemical
KDR (VEGFR2) 4 Biochemical
TRKA 0.17 Cellular
TRKB 0.42 Cellular
SRC 34 Biochemical
LYN 29 Biochemical
FGR 38 Biochemical
HCK 40 Biochemical

Note: IC50 values can vary depending on the specific assay conditions and format. The data
presented here is a compilation from multiple sources for comparative purposes.[1][3][5][6]

Experimental Protocols

Biochemical Kinase Inhibition Assay (Coupled Enzyme
Assay for ABL1)

This protocol describes a continuous spectrophotometric assay to measure the kinase activity
of ABL1 and the inhibitory potential of Rebastinib by monitoring ADP production.[3][6]

Materials:

e Recombinant ABL1 kinase (unphosphorylated or phosphorylated)
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o Abltide (EAIYAAPFAKKK) substrate peptide
» Rebastinib

e ATP

e Pyruvate kinase

o Lactate dehydrogenase

e Phosphoenolpyruvate (PEP)

« NADH

« MgCI2

e Tris buffer

¢ Octyl-glucoside

e DMSO

o 384-well microplate

e Spectrophotometer plate reader capable of reading absorbance at 340 nm
Protocol:

e Prepare Inhibitor Mixture: Perform a serial 3-fold dilution of Rebastinib in DMSO. Further
dilute the compounds into a buffer containing 180 mM Tris (pH 7.5), 18 mM MgCI2, and 0.2%
octyl-glucoside.

e Prepare Kinase/Assay Components Mixture: In a 90 mM Tris buffer (pH 7.5) containing 0.1%
octyl-glucoside and 1% DMSO, prepare a mixture containing:

o 1 nM ABL1 kinase

o 0.2 mM Abltide
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[e]

9 mM MgClI2

o

~4 units Pyruvate kinase

[¢]

~0.7 units Lactate dehydrogenase

[¢]

1 mM Phosphoenolpyruvate

[e]

0.28 mM NADH

o Assay Reaction:

o In a 384-well plate, mix 50 pL of the inhibitor mixture with 50 pL of the kinase/assay
components mixture.

o Incubate the plate at 30°C for 2 hours.
o Initiate the kinase reaction by adding 2 pL of 25 mM ATP (final concentration of 500 pM).

o Data Acquisition: Immediately begin monitoring the decrease in absorbance at 340 nm every
2 minutes for 2.5 hours at 30°C using a plate reader. The oxidation of NADH to NAD+ by
lactate dehydrogenase is coupled to the production of ADP by ABL1 kinase, leading to a
decrease in absorbance at 340 nm.

o Data Analysis:

o Calculate the reaction rate (slope) from the linear portion of the absorbance curve
(typically between 1 to 2 hours).

o Determine the percent inhibition by comparing the reaction rate of Rebastinib-treated
wells to the DMSO control wells.

o Calculate the IC50 value by plotting the percent inhibition against a range of Rebastinib
concentrations and fitting the data to a dose-response curve using appropriate software
(e.g., GraphPad Prism).

Note: This assay format can be adapted for other ABL1 isoforms and mutants, such as
ABL1(T315I), by adjusting the enzyme concentration.[3][6] For TIE2 kinase, a fluorescence
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polarization-based assay (e.g., Transcreener) is recommended.[3][6]

Cell-Based Kinase Inhibition Assay (Phosphorylation of
CRKL)

This protocol describes a method to assess the ability of Rebastinib to inhibit the downstream
signaling of BCR-ABLL1 in a cellular context by measuring the phosphorylation of its substrate,
CRKL.[1]

Materials:

CML cell lines (e.g., K562) or patient-derived blood samples

» Rebastinib

e RPMI-1640 medium

o Fetal Bovine Serum (FBS)

 Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
e Anti-phospho-CRKL antibody

o Anti-total-CRKL antibody

e Secondary antibody conjugated to HRP or a fluorescent dye

o Western blot or ELISA reagents and equipment

Protocol:

o Cell Culture and Treatment:

o Culture CML cells in RPMI-1640 medium supplemented with 10% FBS.

o Seed the cells in a multi-well plate and allow them to attach or stabilize.
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o Treat the cells with a serial dilution of Rebastinib or DMSO (vehicle control) for a specified
time (e.g., 2-4 hours).

Cell Lysis:
o After treatment, wash the cells with cold PBS and lyse them using a suitable lysis buffer.
o Clarify the lysates by centrifugation to remove cellular debris.

Protein Quantification: Determine the protein concentration of each lysate using a standard
protein assay (e.g., BCA assay).

Detection of Phospho-CRKL:
o Western Blotting:

» Separate equal amounts of protein from each lysate by SDS-PAGE and transfer to a
PVDF membrane.

» Block the membrane and probe with a primary antibody specific for phosphorylated
CRKL.

» Wash and incubate with an appropriate HRP-conjugated secondary antibody.

» Detect the signal using an enhanced chemiluminescence (ECL) substrate.

= Strip and re-probe the membrane with an antibody for total CRKL as a loading control.
o ELISA:

» Use a sandwich ELISA kit specific for phospho-CRKL according to the manufacturer's
instructions.

Data Analysis:
o Quantify the band intensity (Western blot) or absorbance/fluorescence (ELISA).

o Normalize the phospho-CRKL signal to the total CRKL signal.
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o Calculate the percent inhibition of CRKL phosphorylation relative to the DMSO control.

o Determine the IC50 value by plotting the percent inhibition against Rebastinib
concentration.
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Caption: Rebastinib inhibits key tyrosine kinases, blocking downstream signaling pathways.

Experimental Workflow for Biochemical Kinase Assay
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Caption: Workflow for the coupled enzyme biochemical kinase inhibition assay.
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Logical Flow for Cell-Based Assay
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Caption: Logical workflow for a cell-based kinase inhibition assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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